CID 21534796

Description

For instance, highlights oscillatoxin derivatives (e.g., CID 101283546, CID 185389) with complex polycyclic frameworks, suggesting CID 21534796 may belong to a similar class of natural products or synthetic analogs. While specific data for this compound is absent, general properties can be inferred from comparable compounds:

- Molecular Formula: Likely C₂₀H₃₀O₅ (approximated from oscillatoxin analogs in ).

- Molecular Weight: ~350–400 g/mol (based on structurally related marine toxins).

- Key Functional Groups: Potential epoxy, hydroxyl, or ester moieties, common in bioactive natural products .

- Biological Activity: May exhibit cytotoxicity or ion channel modulation, akin to oscillatoxins .

Limitation: The absence of direct experimental data (e.g., spectral characterization, synthesis protocols) in the provided evidence precludes a definitive structural or functional description.

Properties

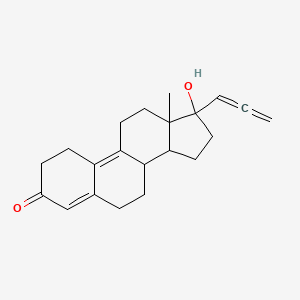

Molecular Formula |

C21H26O2 |

|---|---|

Molecular Weight |

310.4 g/mol |

InChI |

InChI=1S/C21H26O2/c1-3-10-21(23)12-9-19-18-6-4-14-13-15(22)5-7-16(14)17(18)8-11-20(19,21)2/h10,13,18-19,23H,1,4-9,11-12H2,2H3 |

InChI Key |

RBQWEDYROUFTDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(C=C=C)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of CID 21534796 involves several steps, including specific reaction conditions and reagents. The preparation methods can vary, but typically involve cyclization reactions, substitution reactions, and condensation reactions. These reactions are carried out under controlled conditions to ensure the purity and yield of the final product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

CID 21534796 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can lead to the formation of substituted compounds .

Scientific Research Applications

CID 21534796 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, this compound is investigated for its potential therapeutic applications, including its use in drug development and disease treatment. In industry, this compound is used in the production of various materials and chemicals, highlighting its versatility and importance .

Mechanism of Action

The mechanism of action of CID 21534796 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context. Understanding the mechanism of action is crucial for developing effective therapeutic strategies and optimizing its use in various applications .

Comparison with Similar Compounds

Key Observations:

Structural Complexity : this compound is less complex than oscillatoxin D but shares lipophilic traits critical for membrane interaction .

Reactivity : Compared to CID 53216313 (boronic acid), this compound lacks cross-coupling utility but may exhibit higher bioavailability due to ester/epoxy groups .

Q & A

Basic Research Question

- Non-linear regression : Fit dose-response data to Hill or Logistic models (e.g., GraphPad Prism) to derive EC50 and Hill coefficients .

- ANOVA with post-hoc tests : Compare multiple groups (e.g., this compound vs. analogs) while controlling for Type I errors .

- Power analysis : Pre-determine sample sizes to achieve ≥80% power, reducing false negatives .

How can I ensure reproducibility in synthesizing and characterizing this compound?

Advanced Research Question

Follow Beilstein Journal protocols for synthetic reproducibility :

Detailed synthetic procedures : Specify reaction conditions (e.g., solvent, catalyst, temperature) and purification methods (e.g., column chromatography gradients).

Analytical validation : Provide NMR (1H, 13C), HRMS, and HPLC data for purity ≥95% .

Batch documentation : Record storage conditions (e.g., desiccated, −20°C) to prevent degradation.

What strategies are effective for integrating omics data into this compound research?

Advanced Research Question

- Transcriptomics/proteomics : Use pathway enrichment tools (e.g., DAVID, Metascape) to identify this compound-regulated networks .

- Machine learning : Train models on structure-activity relationship (SAR) data to predict novel analogs .

- Data deposition : Share raw omics data in repositories like GEO or PRIDE to enable cross-study validation .

How do I address ethical considerations in in vivo studies involving this compound?

Basic Research Question

- IACUC approval : Justify animal models (e.g., rodents vs. zebrafish) based on the 3Rs (Replacement, Reduction, Refinement) .

- Data transparency : Report adverse events (e.g., toxicity thresholds) even if inconclusive .

What are best practices for synthesizing CID 21534798 derivatives to explore SAR?

Advanced Research Question

- Scaffold modification : Prioritize functional groups with known bioisosteric equivalence (e.g., carboxyl → tetrazole) .

- Parallel synthesis : Use combinatorial chemistry to generate analogs with systematic substituent variations .

- Crystallography : Co-crystallize derivatives with target proteins to validate binding modes .

How can I optimize assay conditions for high-throughput screening of this compound?

Advanced Research Question

- Z’-factor validation : Ensure Z’ > 0.5 for robust signal-to-noise ratios in 384-well plates .

- Automated liquid handling : Minimize variability in compound dispensing .

- QC checks : Include intra-plate controls (n=8) to monitor drift .

What interdisciplinary approaches enhance mechanistic studies of this compound?

Advanced Research Question

- Computational docking : Predict binding poses using Schrödinger Suite or AutoDock .

- Kinetic assays : Use stopped-flow spectroscopy to resolve transient interaction kinetics .

- Metabolomics : Track downstream metabolic shifts via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.